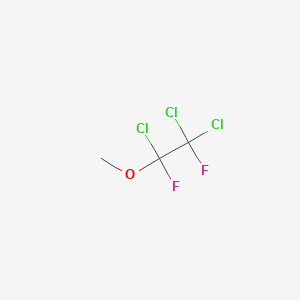

1,1,2-Trichloro-1,2-difluoro-2-methoxyethane

Description

Properties

IUPAC Name |

1,1,2-trichloro-1,2-difluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3F2O/c1-9-3(6,8)2(4,5)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEMXOBUAQYSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663073 | |

| Record name | 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37021-32-2 | |

| Record name | 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2-difluoro-1,2,2-trichloroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

1,1,1-Trichloro-2,2-difluoro-2-methoxyethane, also known as C3H3Cl3F2O, has a molecular weight of 199.412. It has a vapor pressure of 28.2 mmHg at 25°C, a boiling point of 110.2°C at 760 mmHg, a flash point of 20.5°C, and a density of 1.539 g/cm3.

Preparation of 1,1-Difluoro-1,2,2-Trichloroethane

1,1-Difluoro-1,2,2-trichloroethane is an intermediate in the preparation of 1,1-difluoro-2,2-dichloroethylene.

3.1. Reaction

Tetrachloroethylene reacts with anhydrous hydrogen fluoride in the presence of antimony pentachloride to yield 1,1-difluoro-1,2,2-trichloroethane. Some 1-fluoro-1,1,2,2-tetrachloroethane also forms.

- Charge tetrachloroethylene, an excess of anhydrous hydrogen fluoride, and a small amount of antimony pentachloride catalyst into a pressure autoclave equipped with heating and agitation.

- Conduct the reaction at approximately 150°C for 3 to 6 hours.

- Collect the product, wash with dilute hydrochloric acid and water, dry, and distill to obtain 1,1-difluoro-1,2,2-trichloroethane in yields exceeding 70%.

- Charge 4 moles of redistilled tetrachloroethylene and 40 grams (6% based on the weight of tetrachloroethylene) of antimony pentachloride into a nickel-lined bomb equipped with a safety seal rated at 8,000 to 10,000 psi and an inlet valve.

- Seal the bomb and cool in a dry ice-acetone bath, then pressure 10 moles (excess) of anhydrous hydrogen fluoride into the bomb with nitrogen.

- Place the bomb in a shaker, heat to 150°C in about 1 hour, and hold at this temperature for 3 hours.

- Cool the bomb to 0°C.

- Collect the product, add to any remaining in the bomb, wash twice with 10% hydrochloric acid, then water, decant off, and dry over anhydrous calcium chloride.

- Rectification at a 10:1 reflux ratio yields about 2.16 moles of 1,1-difluoro-1,2,2-trichloroethane and 1.42 moles of 1-fluoro-1,1,2,2-tetrachloroethane.

3.4. Optimization

Increasing the amount of catalyst, hydrogen fluoride, and the reaction time may decrease the amount of the monofluoro material formed. Reacting tetrachloroethylene with a 100 to 200% molar excess of anhydrous hydrogen fluoride under pressure, in the presence of 6 to 12% antimony pentachloride (based on the amount of tetrachloroethylene), at a reaction temperature of about 150 to 250°C can optimize the reaction. Conducting the reaction with about a 100% molar excess of anhydrous hydrogen fluoride under pressure in the presence of about 6% antimony pentachloride (based on the amount of tetrachloroethylene) at about 150°C for about 2 to 4 hours can also optimize the reaction.

Preparation of 1,1,1-Trichloro-2,2,2-Trifluoroethane

4.1. Reaction

1-Chloro-2,2,2-trifluoroethane is chlorinated to produce 1,1,1-trichlorotrifluoroethane.

- Bring 1-chloro-2,2,2-trifluoroethane into contact with chlorine within a reaction vessel.

- Conduct the process in the liquid phase in the presence of a chemical free-radical initiator under a pressure of 1 to 20 bar and at a temperature within 50 to 120°C.

- Separate the product from the reaction mixture by fractional distillation.

4.3. Optimization For continuous or semi-continuous operation, continuously feed the reactants into the reaction vessel at a rate consistent with the steady-state production of 1,1,1-trichlorotrifluoroethane, maintaining a molar ratio of chlorine to 1-chloro-2,2,2-trifluoroethane within the range of 1.0 to 2.5. At the steady state, the molar ratio of chlorine to total chlorinatable hydrogen atoms is also within the range of 0.5 to 1. Maintain the pressure within the range of 5 to 15 bar, and more preferably within the range of 7 to 13 bar, for optimum conversion. The temperature should be within the range of 80 to 110°C.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or aldehydes.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Zinc in acetic acid is commonly used for reductive dehalogenation.

Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidation reactions.

Major Products:

Substitution: Products include various halogenated derivatives.

Reduction: Products include partially dehalogenated compounds.

Oxidation: Products include carboxylic acids and aldehydes.

Scientific Research Applications

1,1,2-Trichloro-1,2-difluoro-2-methoxyethane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for introducing halogen and methoxy groups.

Biology: Investigated for its potential effects on biological systems and its use as a model compound in toxicological studies.

Medicine: Explored for its potential use in the development of pharmaceuticals and as a solvent in drug formulation.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species. The pathways involved include nucleophilic substitution, electrophilic addition, and radical-mediated reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,1,2-trichloro-1,2-difluoro-2-methoxyethane, differing in halogen substitution or functional groups:

1,1,2-Trichloro-1,2-difluoroethane (CAS 354-15-4)

- Molecular Formula : C₂HCl₃F₂

- Molecular Weight : 169.39 g/mol

- Boiling Point : 71.9 °C

- Key Differences : Lacks the methoxy group, resulting in lower molecular weight and boiling point. Used in solvent formulations .

1,2,2-Trichloro-1,1-difluoroethane (CAS 354-21-2)

- Molecular Formula: C₂HCl₃F₂ (Note: erroneously lists C₃H₃Cl₃F₂; corrected based on CAS registry data)

- Boiling Point : 93.1 °C

- Key Differences : Structural isomer of CAS 354-15-4 with higher boiling point due to chlorine positioning. Used in industrial solvents .

1,1,2,2-Tetrachloro-1,2-difluoroethane (CAS 76-12-0)

- Molecular Formula : C₂Cl₄F₂

- Molecular Weight : 203.83 g/mol

- Boiling Point : 93 °C

- Key Differences : Contains four chlorine atoms, increasing molecular weight and thermal stability. Applications include refrigeration and dielectric fluids .

1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS 76-11-9)

- Molecular Formula : C₂Cl₄F₂

- Molecular Weight : 203.83 g/mol

- Boiling Point : 91.5 °C

- Key Differences : Structural isomer of CAS 76-12-0 with marginally lower boiling point. Used as a refrigerant intermediate .

1,1,1-Trichloro-2,2-difluoro-2-methoxyethane (CAS 661-75-6)

- Molecular Formula : C₃H₃Cl₃F₂O

- Molecular Weight : 199.41 g/mol

- Synthesis routes involve methoxylation of halogenated precursors .

Comparative Data Table

Research Findings and Trends

Halogen Substitution Effects : Increasing chlorine content correlates with higher boiling points and molecular weights (e.g., CAS 76-12-0 vs. CAS 354-15-4) due to enhanced London dispersion forces .

Notes on Data Discrepancies

- erroneously lists the molecular formula of CAS 354-21-2 as C₃H₃Cl₃F₂; this is inconsistent with IUPAC nomenclature and likely a typo. The correct formula is C₂HCl₃F₂ .

- Boiling points for structurally similar isomers (e.g., CAS 76-11-9 vs. 76-12-0) differ by <2 °C, highlighting the subtle impact of halogen positioning .

Biological Activity

Overview

1,1,2-Trichloro-1,2-difluoro-2-methoxyethane (CAS No. 37021-32-2) is a halogenated compound with significant industrial applications, particularly in the chemical synthesis of various products. Its biological activity has been the subject of research due to its potential effects on human health and the environment. This article summarizes the available data on its biological activity, including toxicity profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula and features a methoxy group attached to a carbon chain with multiple chlorine and fluorine substituents. These structural characteristics contribute to its reactivity and biological interactions.

Toxicological Profile

1,1,2-Trichloro-1,2-difluoro-2-methoxyethane has been studied for its toxicological effects on various biological systems. Key findings include:

- Skin and Eye Irritation : The compound is known to cause skin irritation (H315) and serious eye irritation (H319), indicating its potential for causing harm upon exposure .

- Hepatotoxicity : Studies have shown that exposure to this compound can lead to increased liver weights and elevated liver enzymes (AST and ALT) in animal models. For instance, rats exposed to doses around 92 mg/kg/day exhibited significant biochemical changes indicative of liver stress .

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Liver Enzyme Levels | Increased AST and ALT | |

| Skin Irritation | Causes skin irritation (H315) | |

| Eye Irritation | Causes serious eye irritation (H319) |

The biological effects of 1,1,2-trichloro-1,2-difluoro-2-methoxyethane are primarily attributed to its ability to interfere with cellular processes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular homeostasis.

- Oxidative Stress : It has been suggested that the compound generates reactive oxygen species (ROS), contributing to oxidative stress in cells, which can lead to apoptosis or necrosis in high concentrations.

Case Studies

Several studies have investigated the effects of this compound in laboratory settings:

- Chronic Exposure Studies : A study involving chronic exposure in mice revealed an increased incidence of hepatocellular carcinomas after prolonged administration . The mechanism behind this carcinogenicity remains unclear but may involve metabolic activation leading to DNA damage.

- Immunological Effects : Another study indicated that 1,1,2-trichloro-1,2-difluoro-2-methoxyethane could interfere with immune function. Male mice showed reduced hemagglutination titers at doses as low as 46 mg/kg/day .

Summary of Findings

The available literature suggests that 1,1,2-trichloro-1,2-difluoro-2-methoxyethane possesses notable biological activity primarily characterized by:

- Toxicity : Significant hepatotoxic effects observed in animal models.

- Irritation Potential : Causes skin and eye irritation upon contact.

- Carcinogenic Potential : Linked with increased cancer incidence in specific animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.